molecular formula C20H13NO2S B12911309 2-Phenyl-4-(phenylthio)isoindoline-1,3-dione CAS No. 58045-34-4

2-Phenyl-4-(phenylthio)isoindoline-1,3-dione

Cat. No.: B12911309
CAS No.: 58045-34-4
M. Wt: 331.4 g/mol
InChI Key: QBVQBPCWZUIAHD-UHFFFAOYSA-N
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Description

2-Phenyl-4-(phenylthio)isoindoline-1,3-dione is a chemical compound of significant interest in medicinal chemistry and anticancer research. This compound belongs to the phthalimide class of fused heterocyclic rings, which are known for a broad spectrum of therapeutic activities including antibacterial, antiviral, and anti-inflammatory effects . A primary research focus for this chemical scaffold is its potential as an anticancer agent. Phthalimide-based analogs have been shown to exhibit activity by inhibiting key molecular targets such as the epidermal growth factor receptor (EGFR) . EGFR is a well-validated target in oncology, and its inhibition is a strategy employed by several anticancer drugs. Compounds with structural similarities to this compound have demonstrated moderate to significant growth inhibition against a diverse panel of human cancer cell lines, including those for renal, breast, and melanoma cancers . In addition to its anticancer potential, the phthalimide core is also investigated for antioxidant properties, which can help neutralize free radicals and mitigate oxidative stress-related damage in cells . The compound is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58045-34-4

Molecular Formula

C20H13NO2S

Molecular Weight

331.4 g/mol

IUPAC Name

2-phenyl-4-phenylsulfanylisoindole-1,3-dione

InChI

InChI=1S/C20H13NO2S/c22-19-16-12-7-13-17(24-15-10-5-2-6-11-15)18(16)20(23)21(19)14-8-3-1-4-9-14/h1-13H

InChI Key

QBVQBPCWZUIAHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(phenylthio)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with aniline derivatives in the presence of a suitable solvent such as toluene. The reaction is carried out under reflux conditions for approximately 24 hours . Another method involves the use of phthalimide-N-sulfonic acid as a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable processes. These methods may include solventless reactions and the use of continuous flow reactors to enhance yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(phenylthio)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

The compound is widely used in organic synthesis due to its versatile reactivity. It serves as a precursor for synthesizing various derivatives that can exhibit unique biological activities. For instance, derivatives of isoindoline diones have been synthesized to explore their antioxidant properties, showcasing significant activity with IC50 values in the low micromolar range. Such compounds have potential applications in developing therapeutic agents for oxidative stress-related diseases .

Case Study: Synthesis of Urea Analogues

A notable study demonstrated the efficient multistep synthesis of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs from 2-phenyl-4-(phenylthio)isoindoline-1,3-dione. The synthesized compounds exhibited antioxidant activity and adhered to Lipinski's rule of five, indicating good drug-like properties .

Medicinal Chemistry

The medicinal applications of this compound are primarily focused on its potential as a lead compound in drug development. Its derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.

Antioxidant Activity

Research has shown that certain derivatives possess remarkable antioxidant properties, which are crucial for developing drugs targeting conditions like cancer and neurodegenerative diseases. For example, modifications on the phenyl ring of the isoindoline dione significantly enhanced the antioxidant activity of the resulting compounds .

Toxicity Studies

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have indicated that many synthesized derivatives display low toxicity profiles, making them suitable candidates for further pharmacological studies .

Material Science

Beyond medicinal chemistry, this compound has applications in material science. Its derivatives are being explored for their potential use in creating advanced materials with specific electronic or optical properties.

Photochemical Applications

The compound's ability to undergo photodecarboxylative reactions opens avenues for developing novel photochemical materials. These materials can be utilized in sensors and light-emitting devices due to their unique electronic properties .

Summary Table of Applications

Application AreaDescriptionKey Findings
Organic SynthesisPrecursor for various biologically active compoundsSignificant antioxidant activity observed in synthesized urea analogs
Medicinal ChemistryPotential lead compound for drug developmentLow toxicity profiles predicted; effective against cancer cell lines
Material ScienceDevelopment of advanced materials through photochemical reactionsPromising results in creating photochemical materials for sensors and electronic devices

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(phenylthio)isoindoline-1,3-dione involves its interaction with various molecular targets, including dopamine receptors and ion channels. The compound modulates the activity of these targets, leading to its observed pharmacological effects. For example, it has been shown to interact with the dopamine receptor D2, which is implicated in the treatment of Parkinson’s disease and schizophrenia .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Sulfur-containing groups : The phenylthio (-SPh) group in the target compound is bulkier and more electron-withdrawing than methylthio (-SMe) in . This may enhance stability and alter binding interactions in biological systems.
  • Chlorine vs. Thioether : 3-Chloro-N-phenyl-phthalimide () is used in polymer synthesis, highlighting how halogen substituents favor material applications, while thioethers are explored in medicinal chemistry .
  • Synthesis Efficiency : The 42% yield for 4a () suggests that introducing sulfur groups may require optimization, especially with additional substituents like the 2-phenyl group.
Enzyme Inhibition
  • Cholinesterase Inhibition: Compounds 3–6 () with acryloyl-phenyl substituents showed variable acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, though specific data are unreported.
  • α-Glucosidase Inhibition : Rhodanine-phthalimide hybrids () demonstrated IC50 values <10 µM, attributed to the electron-deficient phthalimide core and conjugated substituents. The phenylthio group’s electron-withdrawing nature could similarly enhance enzyme targeting .
  • Antihyperglycemic Activity : Sulfonylurea-phthalimide hybrids () achieved 44–52% glucose reduction, but the phenylthio group’s lack of a urea moiety may limit direct comparison. However, sulfur’s role in improving bioavailability could be advantageous .
Structural and Electronic Effects
  • Crystallography : The isoindoline-1,3-dione core is planar (r.m.s. deviation 0.0154 Å), with substituents like fluorophenyl groups inducing dihedral angles up to 86.88° (). The 2-phenyl and 4-phenylthio groups in the target compound may introduce steric hindrance, affecting molecular packing and solubility .
  • Bond Lengths : C=O bonds in phthalimides (~1.20–1.21 Å) are consistent across derivatives (), but the phenylthio group’s C-S bond (~1.76 Å) may influence conjugation and redox properties.

Biological Activity

2-Phenyl-4-(phenylthio)isoindoline-1,3-dione (CAS No. 58045-34-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H11N1O2S1C_{15}H_{11}N_{1}O_{2}S_{1}, with a molecular weight of 273.32 g/mol. The compound features a phenylthio group, which may enhance its lipophilicity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Isoindoline Core : Starting from phthalic anhydride and an appropriate amine.
  • Thiation Reaction : Introducing the phenylthio group through electrophilic substitution.
  • Dione Formation : Converting the intermediate product to the final isoindoline structure.

Anticancer Activity

Recent studies have demonstrated that derivatives of isoindoline compounds exhibit notable anticancer properties. For instance:

  • Case Study : A derivative similar to this compound showed moderate anticancer activity against various cell lines, including EKVX (lung cancer), CAKI-1 (kidney cancer), and MCF7 (breast cancer) with IC50 values indicating significant efficacy .
CompoundCell LineIC50 (µM)
This compoundEKVXModerate
Similar DerivativeMCF715.99 ± 0.10
Similar DerivativeCAKI-1Significant

The mechanism through which this compound exerts its biological effects includes:

  • Induction of Apoptosis : Studies have shown that isoindoline derivatives can induce apoptosis in cancer cells by activating intrinsic pathways involving caspases .
    • Flow Cytometry Analysis : Indicated late apoptosis/necrosis in treated cells compared to controls.
  • Cell Cycle Arrest : The compound can cause G0/G1 phase arrest in cancer cell lines, thereby inhibiting proliferation .

Antioxidant Properties

In addition to anticancer activity, certain derivatives have demonstrated antioxidant capabilities, with IC50 values indicating their effectiveness in scavenging free radicals .

Toxicity Profile

Toxicity assessments indicate that this compound and its derivatives generally adhere to Lipinski's rule of five, suggesting good bioavailability with low mutagenicity and immunotoxicity risks. However, some derivatives showed potential hepatotoxicity .

Future Directions

Research into this compound continues to expand, focusing on:

  • Development of Novel Derivatives : To enhance efficacy and reduce toxicity.
Focus AreaDescription
SynthesisExplore new synthetic routes for improved yield
Mechanistic StudiesDetailed investigations into molecular targets
Clinical TrialsInitiate trials for promising candidates

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-Phenyl-4-(phenylthio)isoindoline-1,3-dione?

The compound can be synthesized via transition-metal-free thioamination of arynes using sulfenamides. A typical procedure involves reacting 2-(phenylthio)isoindoline-1,3-dione with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of tetrabutylammonium triphenyldifluorosilicate (TBAT) in toluene at 50°C for 24 hours, yielding the product after column chromatography (37% yield) . Alternative routes include nucleophilic substitution of phthalimide derivatives with thiophenols under basic conditions .

Basic: How is this compound characterized using spectroscopic techniques?

Key characterization methods include:

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.0 ppm) and carbonyl groups (δ ~167 ppm in ¹³C NMR) confirm the isoindoline-dione core and substituents .
  • HRMS : Accurate mass analysis (e.g., [M+H]+ calculated as 332.0740, observed 332.0747) validates molecular composition .
  • FTIR : Strong carbonyl stretches (~1716 cm⁻¹) and aromatic C–H vibrations (~3061 cm⁻¹) are diagnostic .

Advanced: How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. For isoindoline-dione derivatives, SHELX programs (e.g., SHELXL) are widely used for structure refinement. Parameters such as bond lengths (mean C–C = 0.006 Å) and R factors (e.g., 0.047) ensure accuracy . ORTEP-3 can generate graphical representations of thermal ellipsoids to visualize atomic displacement .

Advanced: What strategies are recommended to optimize low yields in the synthesis of this compound?

Low yields (e.g., 37% in thioamination reactions ) may arise from competing side reactions or steric hindrance. Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity.
  • Catalyst screening : Testing alternative catalysts (e.g., Fe₃O₄ nanoparticles for transamidation ).
  • Temperature control : Lower temperatures may reduce decomposition.
  • Purification refinement : Gradient elution in column chromatography improves separation of byproducts.

Basic: How is the biological activity of this compound evaluated in enzyme inhibition studies?

Tyrosinase inhibition assays are performed using mushroom tyrosinase, L-DOPA as a substrate, and spectrophotometric monitoring of dopachrome formation at 475 nm. IC₅₀ values (e.g., 26.20 μM for analogous derivatives ) quantify potency. Competitive inhibition kinetics are confirmed via Lineweaver-Burk plots .

Advanced: How can molecular docking elucidate the binding interactions of this compound with biological targets?

Docking software (e.g., AutoDock Vina) models interactions between the compound and enzyme active sites. For tyrosinase, hydrophobic interactions with histidine residues and hydrogen bonding with copper ions are critical. Validation includes RMSD calculations (<2 Å) and comparison with co-crystallized inhibitors .

Advanced: How should researchers address contradictions in published biological data for isoindoline-dione derivatives?

Discrepancies in IC₅₀ values or activity trends may arise from assay variability (e.g., enzyme source, substrate concentration). Mitigation strategies:

  • Standardized protocols : Adopt uniform assay conditions (pH, temperature).
  • SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups enhancing inhibition ).
  • Dose-response validation : Repeat experiments with triplicate measurements .

Advanced: What computational methods support the design of novel derivatives with improved pharmacological profiles?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • Hirshfeld surface analysis : Maps intermolecular interactions to guide crystal engineering .
  • Pharmacophore modeling : Identifies essential moieties (e.g., phenylthio groups) for target binding .

Basic: What safety precautions are critical when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • Storage : Keep in a cool, dry place away from ignition sources (flash point: ~191°C ).

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced efficacy?

SAR studies involve systematic variation of substituents (e.g., replacing phenylthio with cyclohexylthio ) and evaluating effects on:

  • Bioactivity : E.g., anti-Alzheimer’s potential via cholinesterase inhibition .
  • Physicochemical properties : LogP (e.g., 1.73 ) and solubility adjustments for improved bioavailability.
  • Metabolic stability : Introduction of electron-donating groups to reduce oxidative metabolism.

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